molecular formula C14H21N3O2 B2693206 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034278-18-5

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2693206
CAS No.: 2034278-18-5
M. Wt: 263.341
InChI Key: PVUVLPSCUKUZQB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a pyrimidin-2-yloxy group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying biological processes involving piperidine derivatives.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrimidin-2-yloxy group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of a piperidine ring and a pyrimidin-2-yloxy group. This structure imparts distinct chemical properties and biological activities, making it valuable for various applications .

Properties

IUPAC Name

2,2-dimethyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)12(18)17-9-4-6-11(10-17)19-13-15-7-5-8-16-13/h5,7-8,11H,4,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUVLPSCUKUZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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